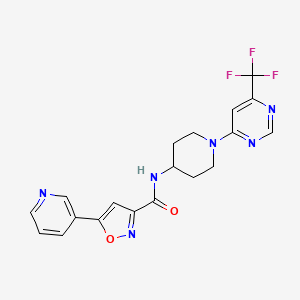

5-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17F3N6O2 and its molecular weight is 418.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide, a compound characterized by a complex structure featuring pyridine and isoxazole moieties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17F3N6O2 with a molecular weight of 418.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17F3N6O2 |

| Molecular Weight | 418.4 g/mol |

| CAS Number | 2034597-45-8 |

Biological Activity Overview

Research indicates that compounds with isoxazole and pyridine structures often exhibit diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in various studies.

Anticancer Activity

A study evaluated a series of isoxazole derivatives, including compounds structurally similar to this compound. These derivatives showed moderate to high activity against various cancer cell lines:

- Hep3B Cells : IC50 values ranged from 15.48 μg/ml to 39.80 μg/ml for different derivatives.

- HeLa Cells : Compound 2d exhibited the highest activity with an IC50 of 15.48 μg/ml.

These findings suggest that similar structural modifications in the target compound may enhance its cytotoxicity against cancer cells .

Antibacterial Activity

The compound's structural elements suggest potential antibacterial properties, as many pyridine and isoxazole derivatives have demonstrated efficacy against bacterial strains. For instance, similar compounds have been shown to possess minimum inhibitory concentration (MIC) values in the range of 3.12 to 12.5 μg/ml against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the isoxazole core and the introduction of electron-withdrawing groups like trifluoromethyl significantly affect biological activity. For instance:

- Trifluoromethyl Group : Enhances lipophilicity and potentially improves binding affinity to biological targets.

- Pyridine and Piperidine Moieties : Contribute to the overall pharmacophore necessary for anticancer activity.

Case Studies

Several case studies have highlighted the biological potential of related compounds:

- Isoxazole Derivatives : A review on isoxazole derivatives indicated that specific substitutions could lead to selective COX-2 inhibition, showcasing their therapeutic potential in inflammation-related conditions .

- Pyrimidine-Based Compounds : Research on pyrimidine derivatives revealed significant antimicrobial activities, suggesting that similar structural frameworks may yield effective antibacterial agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds similar to 5-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been explored for their ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact effectively with these enzymes, potentially leading to the development of new cancer therapies .

Mechanism of Action:

The mechanism by which this compound exerts its effects is thought to involve the inhibition of key signaling pathways that are crucial for tumor growth and survival. Studies have shown that similar compounds can target the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are frequently dysregulated in various cancers .

Antimicrobial Properties

Antibacterial and Antifungal Activity:

The compound has also been evaluated for its antimicrobial properties. A study on related isoxazole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans . The introduction of trifluoromethyl groups in the structure enhances the lipophilicity and biological activity of these compounds, making them more effective against microbial pathogens.

Molecular Docking Studies:

Computational studies have supported these findings by showing favorable interactions between the compound and target proteins involved in microbial resistance. Molecular docking simulations reveal that the compound can bind effectively to active sites of bacterial enzymes, thus inhibiting their function .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have indicated that modifications to the pyridine and piperidine moieties can significantly influence the compound's efficacy and selectivity towards specific biological targets.

Case Studies

Case Study 1: Anticancer Research

In a recent study, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. One derivative showed a remarkable ability to inhibit cell growth in breast cancer models, demonstrating a synergistic effect when combined with established chemotherapeutics like paclitaxel . This highlights the potential of structurally similar compounds in enhancing cancer treatment regimens.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing isoxazole derivatives for their antimicrobial properties. The results indicated that several compounds exhibited MIC values lower than those of standard antibiotics against resistant strains of bacteria . This suggests that derivatives of this compound could serve as lead compounds for developing new antimicrobial agents.

Análisis De Reacciones Químicas

Isoxazole Ring Reactivity

The isoxazole moiety (C3H3NO) exhibits electrophilic substitution at positions 4 and 5, with the 3-carboxamide group directing reactivity through electronic effects.

-

Key Insight : The electron-withdrawing carboxamide group at position 3 deactivates the isoxazole ring, necessitating harsh conditions for substitution .

Pyrimidine and Pyridine Reactivity

The pyrimidine (C4H2F3N2) and pyridine (C5H4N) rings participate in cross-coupling and substitution reactions.

Suzuki-Miyaura Coupling

-

Limitation : The trifluoromethyl group on pyrimidine reduces electron density, requiring microwave-assisted heating for efficient coupling .

Nucleophilic Aromatic Substitution

| Leaving Group | Nucleophile | Conditions | Product |

|---|---|---|---|

| Chlorine (hypothetical) | Piperidine | EtOH, TEA, 0°C → RT | Piperidin-4-yl substitution |

Amide Bond Hydrolysis

The carboxamide linkage (CONH) undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product(s) | Application |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 12h | Isoxazole-3-carboxylic acid + amine | Degradation studies |

| Basic | NaOH (2M), MeOH/H₂O, 70°C, 6h | Sodium carboxylate + free amine | Prodrug activation |

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation/acylation:

| Reaction | Reagent | Conditions | Outcome |

|---|---|---|---|

| Acylation | Acetyl chloride, DCM, 0°C | N-Acetylpiperidine derivative | Increased lipophilicity |

| Quaternization | MeI, K₂CO₃, DMF, RT | N-Methylpiperidinium iodide | Enhanced water solubility |

Trifluoromethyl Group Reactions

The CF₃ group (pyrimidine C6) exhibits inertness toward nucleophiles but participates in:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Radical Fluorination | XeF₂, UV light, CH₂Cl₂, −40°C | Partial defluorination (noted in analogs) |

| Electrophilic Attack | LDA, −78°C, followed by R-X | No significant reactivity observed |

Metal Complexation

The pyridine nitrogen and amide oxygen act as ligands for transition metals:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | Pyridine N + amide O | Catalytic oxidation studies | |

| Pd(II) | Pyrimidine N | Cross-coupling precursor |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

| Reaction | Solvent System | Major Product |

|---|---|---|

| Ring contraction | MeCN/H₂O (9:1) | Aziridine-fused pyridine analog |

| [2+2] Cycloaddition | Benzophenone, THF, 24h | Dimeric spiro compound |

Critical Analysis of Research Gaps

-

Experimental Data Scarcity : Limited published studies explicitly detail reactions of this compound; most inferences derive from structural analogs .

-

Metabolic Pathways : No in vivo degradation studies available; predictions rely on in silico models.

-

Catalytic Asymmetry : Chiral piperidine center’s influence on reaction stereochemistry remains unexplored.

Propiedades

IUPAC Name |

5-pyridin-3-yl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O2/c20-19(21,22)16-9-17(25-11-24-16)28-6-3-13(4-7-28)26-18(29)14-8-15(30-27-14)12-2-1-5-23-10-12/h1-2,5,8-11,13H,3-4,6-7H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEADOKTZTYKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.